

Application Notes and Protocols for Brilliant Violet™ Dyes in Fixed Tissue Staining

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Compound of Interest

Compound Name: *Threne brilliant violet 3b*

Cat. No.: *B15288705*

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A Clarification on Terminology: Initial searches for "**Threne brilliant violet 3b**" indicate that this is a vat dye (C.I. Vat Violet 9) primarily utilized in the textile industry.[1][2] The chemical properties and harsh dyeing conditions required for vat dyes are generally incompatible with biological tissue staining.[3][4][5] It is highly probable that the intended topic of interest is the Brilliant Violet™ (BV) family of fluorescent polymer dyes, which are extensively used in life sciences research for applications such as flow cytometry and immunofluorescence imaging of fixed tissues.[6][7][8] This document will, therefore, focus on the application of these Brilliant Violet™ dyes for fixed tissue staining.

The Brilliant Violet™ dyes are a class of exceptionally bright and photostable fluorescent polymers.[7][9] Developed by Sirigen and commercialized by companies like BD Biosciences and Thermo Fisher Scientific, these dyes are excited by the violet laser (around 405 nm) and offer a range of emission maxima across the spectrum.[8][10] Their high quantum yields and large Stokes shifts make them ideal for multiplexing experiments, allowing for the simultaneous detection of multiple targets with minimal spectral overlap.[7] This is particularly advantageous for resolving cell populations with low antigen expression.[8]

Two of the most common Brilliant Violet™ dyes used for imaging applications are Brilliant Violet™ 421 (BV421) and Brilliant Violet™ 480 (BV480).[9] They are compatible with standard immunofluorescence protocols, including fixation, permeabilization, and mounting media.[9]

Quantitative Data Summary

The following tables summarize the key spectral properties and performance characteristics of BV421 and BV480, which are crucial for designing multicolor imaging experiments.

Table 1: Spectral Properties of Brilliant Violet™ 421 and 480

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Recommended Filter	Relative Brightness
Brilliant Violet™ 421	407	421-423	450/40 or 431/28	Brightest
Brilliant Violet™ 480	436	478	525/40	Bright

Data compiled from multiple sources.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 2: Compatibility and Performance Characteristics

Characteristic	Brilliant Violet™ 421	Brilliant Violet™ 480
Photostability	Excellent	Excellent
Signal-to-Noise Ratio	Excellent	Excellent
Fixation Compatibility	Formaldehyde-based fixatives (e.g., 4% PFA)	Formaldehyde-based fixatives (e.g., 4% PFA)
Permeabilization Compatibility	Triton™ X-100, Saponin	Triton™ X-100, Saponin
Mounting Media Compatibility	ProLong® Gold antifade	ProLong® Gold antifade
Multicolor Panel Considerations	Can be detected in the same channel as DAPI. Use an alternative nuclear stain like DRAQ5™ or DRAQ7™. [9]	Less spillover into red channels compared to BV510. [11]

Experimental Protocols

Protocol 1: General Immunohistochemistry (IHC)

Staining of Frozen Tissue Sections with Brilliant Violet™ Conjugated Antibodies

This protocol outlines the steps for immunofluorescent staining of frozen tissue sections.

Materials:

- Frozen tissue sections on charged slides
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (unconjugated)
- Brilliant Violet™ conjugated secondary antibody
- Brilliant Stain Buffer (recommended when using multiple polymer dyes)[[12](#)][[13](#)]
- Nuclear Counterstain (e.g., DRAQ5™)
- Antifade Mounting Medium

Procedure:

- Rehydration and Fixation:
 - Thaw slides at room temperature for 10-20 minutes.
 - Rehydrate slides in PBS for 5 minutes.
 - Fix the tissue sections with 4% PFA for 15 minutes at room temperature.

- Wash slides three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate slides in Permeabilization Buffer for 10 minutes.
 - Wash slides three times with PBS for 5 minutes each.
- Blocking:
 - Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
- Washing:
 - Wash slides three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the Brilliant Violet™ conjugated secondary antibody in Blocking Buffer (or Brilliant Stain Buffer if required).
 - Incubate the slides with the secondary antibody for 1-2 hours at room temperature in the dark.
- Washing:
 - Wash slides three times with PBS for 5 minutes each in the dark.
- Counterstaining:

- Incubate with a nuclear counterstain, such as DRAQ5™, for 5-10 minutes if BV421 is used.
- Wash slides two times with PBS.
- Mounting:
 - Apply a drop of antifade mounting medium to each slide and coverslip.
 - Store slides at 4°C in the dark until imaging.

Protocol 2: Direct Immunofluorescence Staining of Paraffin-Embedded Tissue Sections

This protocol is for staining with a directly conjugated Brilliant Violet™ primary antibody.

Materials:

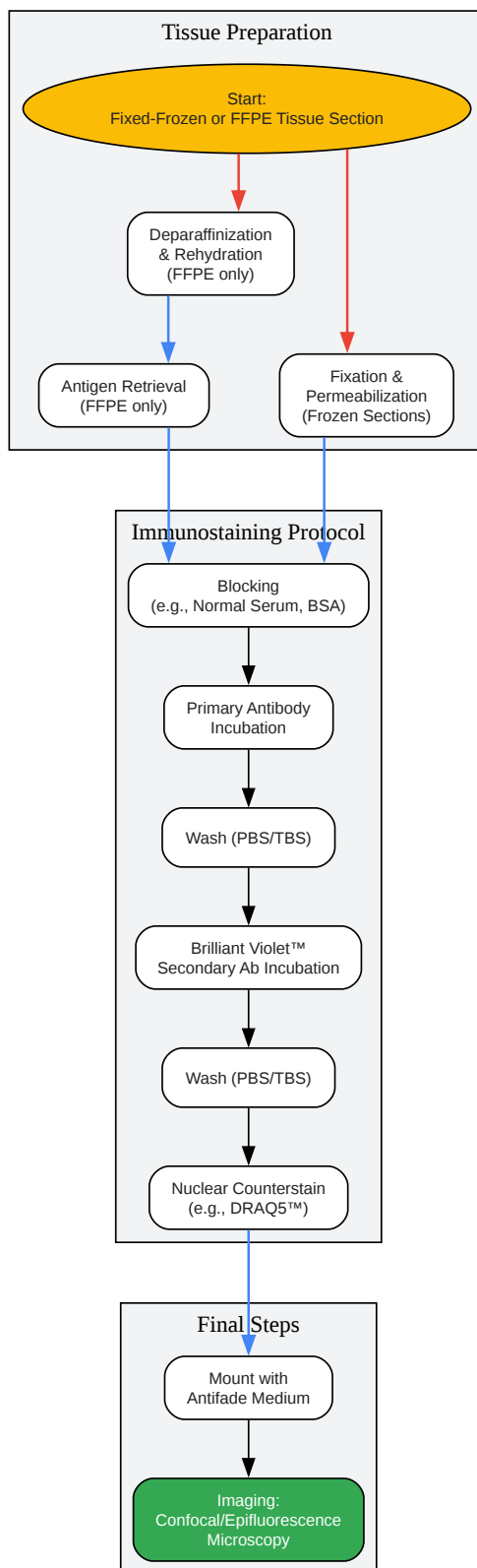
- Paraffin-embedded tissue sections on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)
- PBS
- Blocking Buffer
- Brilliant Violet™ conjugated primary antibody
- Nuclear Counterstain
- Antifade Mounting Medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene two times for 5 minutes each.
 - Immerse slides in 100% ethanol two times for 3 minutes each.
 - Immerse slides in 95% ethanol for 3 minutes.
 - Immerse slides in 70% ethanol for 3 minutes.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer and heating in a pressure cooker, steamer, or water bath according to standard protocols.
 - Allow slides to cool to room temperature.
 - Rinse slides with deionized water and then PBS.
- Blocking:
 - Incubate with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the Brilliant Violet™ conjugated primary antibody in Blocking Buffer.
 - Incubate overnight at 4°C in a humidified chamber, protected from light.
- Washing:
 - Wash slides three times with PBS for 5 minutes each in the dark.
- Counterstaining and Mounting:
 - Perform counterstaining if desired.

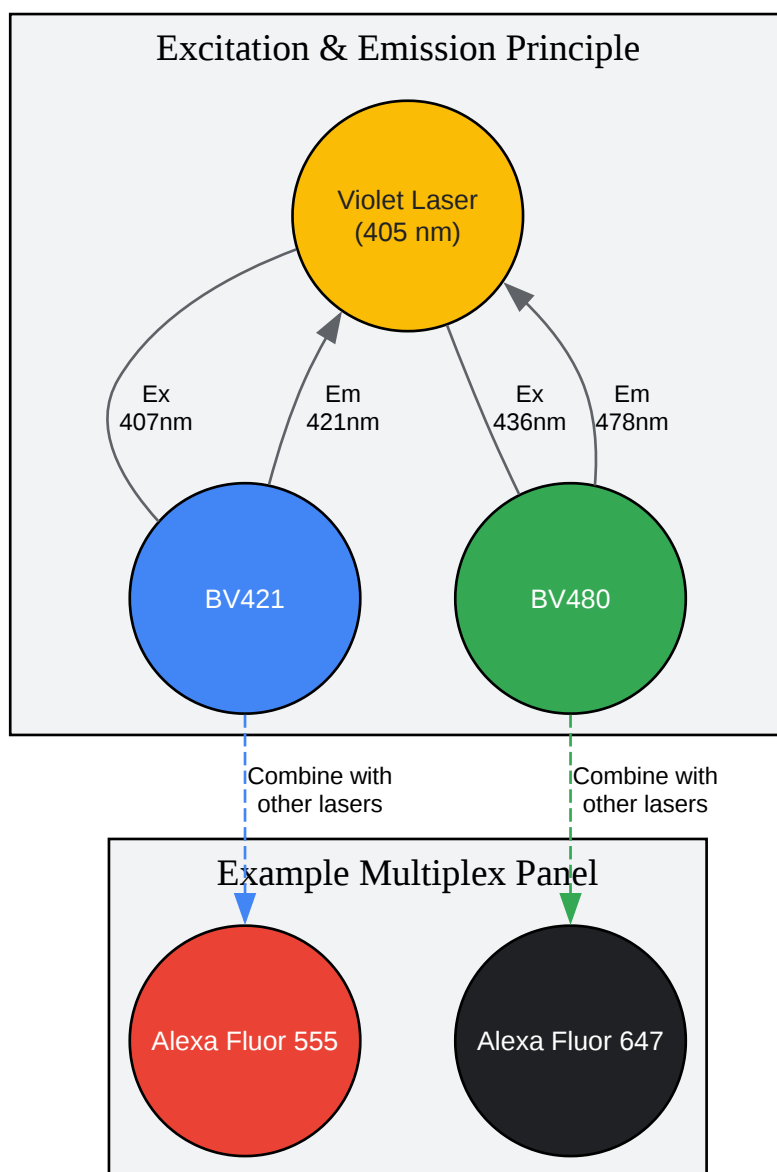
- Mount with antifade medium.

Visualizations



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Caption: Workflow for Immunohistochemical Staining with Brilliant Violet™ Dyes.

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Caption: Excitation Principle and Multiplexing Capability of Brilliant Violet™ Dyes.

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